7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Description
7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound featuring a fused pyridine-oxazine scaffold with an ethynyl substituent at the 7-position. This structure serves as a key pharmacophore in medicinal chemistry due to its ability to modulate enzyme activity and interact with biological targets.
Synthesis: The compound is synthesized via cyclization reactions, as demonstrated in analogues such as 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives, where acylation with chloroacetyl chloride followed by cyclization yields the pyrido-oxazine core . Specific routes for 7-ethynyl substitution may involve Sonogashira coupling or ethynylation of halogenated precursors (e.g., bromo or iodo derivatives) .
Applications: The ethynyl group enhances electronic properties and serves as a handle for further functionalization. The compound is explored as a kinase inhibitor (e.g., engasertib, a clinical-stage AKT inhibitor ) and in antibacterial drug development due to interactions with DNA topoisomerases .
Properties
IUPAC Name |
7-ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-2-6-3-7-9(10-4-6)13-5-8(12)11-7/h1,3-4H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYIASWVODNQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(N=C1)OCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of ethynyl derivatives and pyridine-based intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural and Functional Modifications
Substituents at the 7-position and other sites significantly influence biological activity, solubility, and target affinity. Below is a comparative analysis of key derivatives:
Kinase Inhibition
- 7-Ethynyl derivative : Exhibits potent AKT inhibition (ALM301), with selectivity attributed to the ethynyl group enhancing hydrophobic interactions in the ATP-binding pocket . Engasertib (a related compound) shows clinical promise in cancer therapy .
- 1-Ethyl derivative (ALM301) : Combines ethyl and phenyl groups for subtype-specific AKT inhibition, highlighting the importance of substituent synergy .
Antibacterial Activity
- 7-Fluoro derivative: Demonstrates reduced topo IV inhibition due to weaker π-π stacking with DNA compared to aromatic LHS groups (e.g., benzopyrano-pyrrolone) .
- Ethynyl vs. Halogenated derivatives: Bromo and iodo analogues serve as intermediates for antibacterial quinolones but lack direct enzyme inhibition data .
Hemorheological and Anti-thrombotic Activity
Thioureide derivatives (e.g., 3-thioureido-pyridones) reduce blood viscosity by targeting thrombotic pathways, with activity comparable to pentoxifylline .
Physicochemical Properties
- Lipophilicity : Ethynyl and halogen substituents increase logP (enhancing membrane permeability), while polar groups (e.g., hydroxymethyl at 7-position) improve solubility .
- Synthetic Accessibility : Bromo and iodo derivatives are easily synthesized via electrophilic substitution, whereas ethynyl groups require transition metal catalysis .
Therapeutic Potential and Limitations
- Advantages of 7-Ethynyl :
- Limitations: Potential metabolic instability of the ethynyl group. Limited data on off-target effects compared to fluorinated or methylated analogues.
Biological Activity
7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological properties, particularly focusing on its implications in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The chemical formula of this compound is with a CAS number of 1824105-71-6. The compound features a pyridooxazine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 177.18 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit potent anti-cancer properties through the inhibition of specific targets such as PARP7 (Poly(ADP-ribose) polymerase 7). A related study demonstrated that a derivative of this class showed an IC50 value of 0.56 nM against PARP7, indicating strong inhibitory potential against tumor growth in vivo .
The mechanism of action primarily involves the inhibition of PARP enzymes, which play a crucial role in DNA repair processes. Inhibition leads to the accumulation of DNA damage in cancer cells, ultimately inducing apoptosis. This mechanism is particularly effective in tumors with defective DNA repair pathways.
Case Study 1: Lung Cancer Treatment
A recent investigation into the efficacy of PARP7 inhibitors revealed that the compound demonstrated significant anti-tumor activity in lung cancer models. The study highlighted that the compound not only inhibited tumor growth but also showed favorable pharmacokinetic properties, including acceptable bioavailability in animal models (ICR mice and Beagle dogs) with bioavailability rates of approximately 33.9% and 45.2%, respectively .
Case Study 2: Broad-Spectrum Antitumor Activity
In vitro studies have shown that derivatives of this compound exhibit activity against various cancer cell lines including A549 (lung), HeLa (cervical), and MCF-7 (breast). The observed micromolar activity against these cell lines suggests a broad-spectrum potential for therapeutic applications .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. Research indicates that modifications to the ethynyl group can enhance biological activity or alter pharmacokinetics.
Table 2: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Cyclization | Pyridine derivatives |
| Step 2 | Alkylation | Ethynyl halides |
| Step 3 | Functionalization | Various nucleophiles |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
